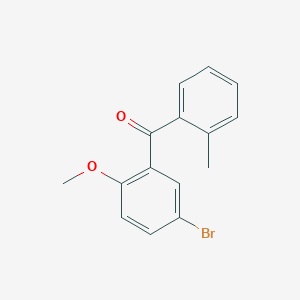

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone

Overview

Description

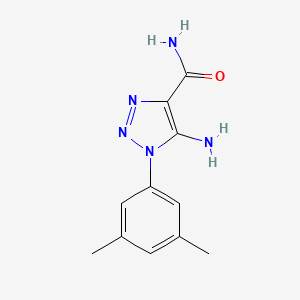

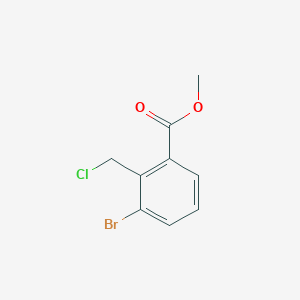

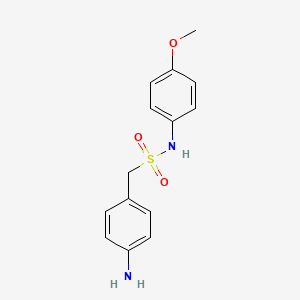

“(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone” is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 . It belongs to the family of substituted phenethylamines.

Synthesis Analysis

The synthesis of a similar compound, 5-bromo-2-methoxyphenol, involves three steps: acetylation protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, a methoxy group, and a methyl group attached to different positions on a phenyl ring .Scientific Research Applications

Synthesis and Structural Analysis

The compound (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone has been synthesized through the reaction of 4-bromophenol and benzoyl chloride. Its structure was confirmed via X-ray crystallography, revealing a monoclinic space group and specific cell dimensions, which provides insight into its molecular configuration and potential interactions with other molecules (Kuang Xin-mou, 2009).

Antioxidant Properties

Derivatives of this compound, particularly those containing bromophenol groups, have been synthesized and evaluated for their antioxidant properties. These compounds have been shown to exhibit significant radical scavenging activities, comparable to standard antioxidants like BHA and BHT, suggesting their potential as natural antioxidant agents in pharmaceutical and food industries (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

Carbonic Anhydrase Inhibition

Research has also been conducted on bromophenol derivatives of this compound for their inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in pH regulation and various physiological processes. These studies have shown that certain derivatives can effectively inhibit CA activity, offering potential therapeutic applications in treating conditions like glaucoma and edema (Yusuf Akbaba, H. T. Balaydın, A. Menzek, S. Göksu, E. Şahin, D. Ekinci, 2013).

Antimicrobial Activity

Bromophenols derived from this compound have shown notable antimicrobial activity, especially against bacterial strains such as Escherichia coli and Candida albicans. These findings indicate the potential use of these compounds in developing new antimicrobial agents to combat infectious diseases (T. Benneche, Gunnar Herstad, Marianne Lenes Rosenberg, S. Assev, A. Scheie, 2011).

Enantiomeric Synthesis

Research has developed methods for synthesizing enantiomerically pure derivatives of this compound, which is crucial for pharmaceutical applications where the activity can significantly differ between enantiomers. This synthesis involves key steps like resolution and crystallization to achieve high enantiomeric purities, which are essential for the targeted biological activities of these compounds (Shuo Zhang, Wenjin Wang, Chuan Li, P. Liu, Weiren Xu, Lida Tang, Jian-wu Wang, Guilong Zhao, 2014).

Safety and Hazards

Handling of “(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone” requires good industrial hygiene and safety practice. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. Protective gloves, clothing, and eye/face protection should be worn, and the compound should be used only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-10-5-3-4-6-12(10)15(17)13-9-11(16)7-8-14(13)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOOJLPJNPQZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)